Mechlorethamine
Overview
Description
It was originally derived from mustard gas research and has since become a cornerstone in the treatment of various cancers, including Hodgkin’s disease, lymphosarcoma, and certain types of leukemia . Mechlorethamine is known for its ability to interfere with DNA replication, leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mechlorethamine is synthesized through the reaction of ethyleneimine with hydrochloric acid, followed by the addition of methylamine. The reaction conditions typically involve:
Temperature: Controlled at around 0-5°C to prevent decomposition.
Solvent: Often carried out in an aqueous medium.
Purification: The product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors with stringent controls to ensure purity and safety. The process involves:
Batch Processing: To maintain control over reaction conditions.
Safety Measures: Due to its toxic nature, production facilities are equipped with advanced ventilation and containment systems.
Chemical Reactions Analysis
Types of Reactions: Mechlorethamine undergoes several types of chemical reactions, including:
Alkylation: It forms covalent bonds with DNA, leading to cross-linking and strand breaks.
Hydrolysis: In aqueous environments, this compound can hydrolyze to form less active compounds.
Common Reagents and Conditions:
Alkylation Reactions: Typically carried out in the presence of DNA or other nucleophiles.
Hydrolysis: Occurs readily in water or aqueous solutions.
Major Products Formed:
DNA Adducts: The primary products of alkylation reactions with DNA.
Hydrolyzed Derivatives: Resulting from hydrolysis reactions.
Scientific Research Applications
Mechlorethamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying alkylation reactions and DNA interactions.
Biology: Employed in research on DNA repair mechanisms and mutagenesis.
Medicine: A key component in chemotherapy regimens for treating various cancers.
Industry: Utilized in the synthesis of other pharmaceutical compounds
Mechanism of Action
Mechlorethamine exerts its effects through the formation of carbonium ions, which alkylate DNA bases. This leads to the formation of interstrand and intrastrand cross-links, resulting in miscoding, strand breaks, and ultimately, cell death. The primary molecular targets are the N7 nitrogen atoms of guanine bases in DNA .
Comparison with Similar Compounds
Cyclophosphamide: Another alkylating agent used in chemotherapy.
Chlorambucil: A related compound with similar mechanisms of action.
Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.
Comparison:
Potency: Mechlorethamine is highly potent and acts rapidly compared to some other alkylating agents.
Toxicity: It has a higher toxicity profile, necessitating careful handling and administration.
Mechanism: While all these compounds alkylate DNA, this compound’s rapid action and high reactivity make it unique.
This compound remains a critical compound in the field of chemotherapy, with ongoing research exploring its full potential and applications.
Properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2N/c1-8(4-2-6)5-3-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWPXGHAZFHHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N | |
Record name | MECHLORETHAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5046 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
126-85-2 (N-oxide), 302-70-5 (N-oxide, hydrochloride), 55-86-7 (hydrochloride) | |
Record name | Mechlorethamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051752 | |
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DSSTOX Substance ID |
DTXSID2020975 | |
Record name | Nitrogen mustard | |
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Molecular Weight |
156.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mobile liquid; faint odor of herring. Used as a drug for the treatment of cancer. Formerly used as a gas warfare agent., Colorless to pale yellow, oily liquid with a faint soapy odor or fruity odor at high concentrations; [ATSDR-MMG], Solid | |
Record name | MECHLORETHAMINE | |
Source | CAMEO Chemicals | |
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Record name | Mechlorethamine | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
189 °F at 18 mmHg (EPA, 1998), 87°C at 1.80E+01 mm Hg, 87 °C @ 18 mm Hg | |
Record name | MECHLORETHAMINE | |
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Record name | Mechlorethamine | |
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Record name | MECHLORETHAMINE | |
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Solubility |
Very soluble, Very slightly soluble in water; miscible with dimethyl formamide, carbon disulfide, carbon tetrachloride, many organic solvents and oils, 3.34e+01 g/L | |
Record name | Mechlorethamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00888 | |
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Record name | MECHLORETHAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5083 | |
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Record name | Mechlorethamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015025 | |
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Density |
1.118 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.118 @ 25 °C/4 °C | |
Record name | MECHLORETHAMINE | |
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Record name | MECHLORETHAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5083 | |
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Vapor Density |
5.9 (Air=1) | |
Record name | MECHLORETHAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5083 | |
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Vapor Pressure |
0.42 [mmHg], 0.17 mm Hg @ 25 °C | |
Record name | Nitrogen mustard (HN-2) | |
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Record name | MECHLORETHAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5083 | |
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Mechanism of Action |
Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations. Mechlorethamine is cell cycle phase-nonspecific., Mechlorethamine, as an alkylating agent, interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function., The alkylating agent, nitrogen mustard (HN2), is thought to cause apoptosis through production of free oxygen radicals. To explore the mechanism of HN2-induced apoptosis, we utilized ebselen, a selenoorganic compound with potent antioxidant activity. We examined whether ebselen would inhibit apoptosis in BALB/c mouse spleen lymphocytes and human MOLT-4 leukemia cells treated with HN2 (2.5 microM) in vitro. Non-toxic concentrations (<50 microM) of ebselen were found to prevent HN2-induced apoptosis of murine lymphocytes in a dose-dependent manner, as measured by cell viability, hypodiploid DNA formation, and phosphatidylserine externalization. However, ebselen was ineffective at preventing spontaneous apoptosis in these cells, pointing to the selectivity of its action. Furthermore, pretreatment with ebselen at 1-10 microM for 72 hr protected MOLT-4 cells from HN2-induced apoptosis and maintained cell viability and proliferation as monitored by the above-mentioned parameters. This was accompanied by the preservation of mitochondrial transmembrane potential and elevated glutathione levels and by a blockage of caspase-3 and -9 activation. In vivo, ebselen also had a marked protective effect against spleen weight loss associated with lymphocyte apoptosis in mice treated by HN2. Therefore, ebselen provides an efficient protection against HN2-induced cell death in normal and tumoral lymphocytes and might prove useful as an antidote against alkylating agents., Nitrogen mustard (bis(2-chloroethyl) methylamine, HN2) inhibited the binding of upstream factors Sp1 and AP2 to their consensus sequences. At concentrations where 50% of the consensus sequence DNA contained at least one lesion, HN2 inhibited formation of the Sp1 complex by 37% (40 microM HN2) and the AP2 complex by 40% (50 microM HN2). The binding of the TATA binding protein (TBP) to the TATA element was also inhibited by HN2, whereas sulphur mustard and the monofunctional sulphur mustard 2-chloroethyl ethyl sulphide (CEES) resulted in a disproportional extent of inhibition with respect to the level of alkylation. The level of alkylation of the TBP oligonucleotide varied significantly at 100 microM drug, with 80, 42 and 15% of HN2, sulphur mustard and CEES, respectively. However, this level of alkylation inhibited formation of the TBP-DNA complex by 70, 70 and 45%, respectively. This differential sensitivity of transcription factors to mustard-induced DNA damage therefore appears to reside dominantly in the stereochemical differences between the specific mustard lesions., The ability of the antioxidant N-acetylcysteine to prevent apoptosis induced in lymphocytes by nitrogen mustard (HN2) was investigated. HN2 caused a concentration-dependent induction of apoptosis on C3H murine spleen cells, as identified by two criteria: morphological features revealed by microscopical observations and DNA fragmentation visualized by the characteristic "ladder" pattern observed upon agarose gel electrophoresis, as well as by hypodiploid DNA-containing cells revealed by the flow cytometric analysis of propidium iodide labelled cells. The antioxidant N-acetylcysteine (NAC) was found to markedly reduce the occurrence of HN2-induced apoptosis in these cells. This protective effect will still obtained when NAC was added 30 min after HN2. In contrast, the pretreatment of spleen cells with this antioxidant did not provide any significant protection. We also showed that lymphocytes protected by NAC are still able to respond to a mitogenic stimulation. To gain some insight into the mechanisms underlying the cytoprotective action of NAC against HN2, we tested whether or not poly(ADP-ribose) polymerase (PARP, EC 2.4.2.30), a nuclear enzyme that participates in the triggering of apoptosis induced by alkylating agents, is involved. We report that 6(5H)-phenanthridinone, a potent PARP inhibitor, did not affect the ability of NAC to prevent HN2-induced apoptosis under our experimental conditions. Thus, the exact mechanism by which NAC protects lymphocytes from HN2 cytotoxicity has yet to be determined. | |
Record name | Mechlorethamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00888 | |
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Record name | MECHLORETHAMINE | |
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Color/Form |
Mobile liquid, Dark liquid, Liquid, colorless/pale yellow when fresh | |
CAS No. |
51-75-2 | |
Record name | MECHLORETHAMINE | |
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Record name | Mechlorethamine | |
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Record name | Mechlorethamine | |
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Record name | Mechlorethamine | |
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Record name | mechlorethamine | |
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Record name | MECHLORETHAMINE | |
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Record name | MECHLORETHAMINE | |
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Record name | Mechlorethamine | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-76 °F (EPA, 1998), -60 °C, 108 - 111 °C | |
Record name | MECHLORETHAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/5046 | |
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Record name | Mechlorethamine | |
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Record name | MECHLORETHAMINE | |
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Record name | Mechlorethamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015025 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.